3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is a heterocyclic compound that features a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine typically involves the formation of the triazolopyridazine core followed by the attachment of the pyrrolidinyl and pyridine moieties. One common approach is to start with the synthesis of the triazolopyridazine ring through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors . The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, and the final step involves the coupling of the pyridine ring under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazolopyridazine core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced triazolopyridazine derivatives .
Scientific Research Applications
3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. This compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in the attached moieties and their biological activities.
Pyridazine Derivatives: Compounds with a pyridazine core that exhibit different pharmacological properties.
Uniqueness
3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of the triazolopyridazine core with the pyrrolidinyl and pyridine moieties.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
3-methyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H18N6O/c1-11-9-17-7-5-14(11)23-13-6-8-21(10-13)16-4-3-15-19-18-12(2)22(15)20-16/h3-5,7,9,13H,6,8,10H2,1-2H3 |
InChI Key |
WSPMTIJRUXYHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C=C3)C |
Origin of Product |
United States |
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